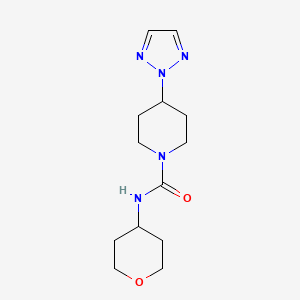

N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Description

Propriétés

IUPAC Name |

N-(oxan-4-yl)-4-(triazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c19-13(16-11-3-9-20-10-4-11)17-7-1-12(2-8-17)18-14-5-6-15-18/h5-6,11-12H,1-4,7-10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBPGLGPSJGVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)NC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.

Synthesis of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of a pyridine precursor.

Coupling Reactions: The final step involves coupling the tetrahydropyran, triazole, and piperidine moieties using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon of the carboxamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of substituted carboxamides.

Applications De Recherche Scientifique

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Biological Studies: It can be used as a probe to study the interactions of triazole-containing compounds with biological targets.

Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Triazole vs. Thiazole : The substitution of 1,2,3-triazole (in the main compound) with 1,3-thiazole (as in 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole) alters electronic properties, with thiazole being more electron-rich due to sulfur .

- Carboxamide vs. Carboxylic Acid : The main compound’s carboxamide group (polar but neutral) contrasts with the carboxylic acid in ’s compound, which is acidic and may exhibit higher aqueous solubility at physiological pH .

- Tetrahydropyran vs. Piperidine : The oxan-4-yl group in the main compound introduces a six-membered oxygen-containing ring, enhancing rigidity compared to simpler alkyl chains (e.g., 2-methyl-N-[(piperidin-3-yl)methyl]propanamide) .

Crystallographic and Computational Analysis

Structural studies of such compounds typically employ X-ray crystallography refined via programs like SHELXL, which is widely used for small-molecule refinement .

Activité Biologique

N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features combining a piperidine moiety with a triazole ring and an oxan group. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse biological activities, and a triazole ring that contributes to its stability and reactivity. The oxan group enhances the compound's solubility and bioavailability. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can effectively bind to enzymes or receptors, modulating their activity. This interaction may lead to various biological effects such as:

- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties.

- Anticancer Potential : The compound is being investigated for its potential use in cancer therapies due to its ability to induce apoptosis in cancer cells.

In Vitro Studies

Several studies have evaluated the biological activity of compounds related to this compound. A notable study highlighted the synthesis of piperidine derivatives that exhibited significant activity against various bacterial strains and demonstrated enzyme inhibition properties:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 2.14 ± 0.003 | Antibacterial |

| Compound B | 0.63 ± 0.001 | Acetylcholinesterase Inhibition |

| Compound C | 1.13 ± 0.003 | Urease Inhibition |

These results indicate that similar compounds could serve as effective agents in treating infections or metabolic disorders .

In Vivo Studies

In vivo investigations are crucial for understanding the therapeutic potential of this compound. For instance, compounds with similar structures have been tested in animal models for their anticancer efficacy. One study reported that a related piperidine derivative induced significant tumor growth inhibition in hepatocellular carcinoma models .

Case Studies

- Anticancer Activity : A case study involving a piperidine derivative demonstrated that it significantly reduced tumor size in xenograft models of breast cancer by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of triazole-containing compounds against resistant bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.